BenchChemオンラインストアへようこそ!

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one

Lipophilicity Physicochemical properties Drug-likeness

4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one (CAS 121767-78-0; also named 3,5,6-trimethyl-4-bromopyridine-2(1H)-one) is a heterocyclic small molecule (C₈H₁₀BrNO, MW 216.08 g/mol) belonging to the 1,2-dihydropyridin-2-one class. It features a bromine atom at the C4 position of a trimethyl-substituted pyridinone ring, with the carbonyl at C2 and the ring nitrogen at N1 retaining a tautomerizable NH proton.

Molecular Formula C8H10BrNO
Molecular Weight 216.078
CAS No. 121767-78-0
Cat. No. B2567994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one
CAS121767-78-0
Molecular FormulaC8H10BrNO
Molecular Weight216.078
Structural Identifiers
SMILESCC1=C(NC(=O)C(=C1Br)C)C
InChIInChI=1S/C8H10BrNO/c1-4-6(3)10-8(11)5(2)7(4)9/h1-3H3,(H,10,11)
InChIKeyMZDPSNKXXYRDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one (CAS 121767-78-0): A C4-Brominated Pyridinone Building Block for Cross-Coupling-Driven Library Synthesis


4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one (CAS 121767-78-0; also named 3,5,6-trimethyl-4-bromopyridine-2(1H)-one) is a heterocyclic small molecule (C₈H₁₀BrNO, MW 216.08 g/mol) belonging to the 1,2-dihydropyridin-2-one class . It features a bromine atom at the C4 position of a trimethyl-substituted pyridinone ring, with the carbonyl at C2 and the ring nitrogen at N1 retaining a tautomerizable NH proton. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly as an aryl bromide coupling partner for Suzuki–Miyaura, Buchwald–Hartwig, and related palladium-catalyzed cross-coupling reactions to construct more complex pyridinone-containing scaffolds . Its core is structurally related to intermediates described in patent literature for the preparation of 4-alkoxy-2,3,5-trimethylpyridines, which are key motifs in proton pump inhibitors such as omeprazole [1].

Why the 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one Scaffold Cannot Be Interchanged with Non-Halogenated, Chloro, or Regioisomeric Pyridinone Analogs


The 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one scaffold occupies a distinct position in chemical space that is not replicated by its closest analogs. Replacing it with the non-halogenated parent (CAS 66727-76-2) eliminates the synthetically essential C–Br bond, precluding all palladium-catalyzed cross-coupling diversification strategies . Substituting the C4-bromo with a C4-chloro analog (CAS 121767-76-8) alters both the intrinsic reactivity of the carbon–halogen bond (oxidative addition rates with Pd(0) differ by orders of magnitude between Ar–Br and Ar–Cl) and key physicochemical descriptors including LogP . Furthermore, regioisomeric bromo-trimethylpyridinones (e.g., the 5-bromo-N-methyl isomer, CAS 1706749-85-0) present a fundamentally different hydrogen-bonding profile because N-methylation abolishes the NH donor, reducing TPSA from 32.86 to 22 Ų and eliminating the tautomeric equilibrium that governs both molecular recognition and physicochemical behavior . These differences are not cosmetic—they directly impact synthetic route feasibility, intermediate handling, and the ADME properties of downstream products.

Quantitative Differentiation Evidence for 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 4-Bromo Derivative Is ~1.16 Log Units More Lipophilic Than the Non-Halogenated Parent

The introduction of bromine at the C4 position of the trimethylpyridinone scaffold substantially increases calculated lipophilicity. The target compound 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one has a computed LogP of 2.06 , compared with XlogP of 0.9 for the non-halogenated parent 3,5,6-trimethylpyridin-2(1H)-one (CAS 66727-76-2) . This represents an increase of approximately 1.16 log units, corresponding to a roughly 14-fold increase in octanol–water partition coefficient. This level of lipophilicity shift is meaningful for membrane permeability, protein binding, and metabolic clearance of downstream products derived from this intermediate.

Lipophilicity Physicochemical properties Drug-likeness

C–Br vs. C–Cl Cross-Coupling Reactivity: The 4-Bromo Handle Enables Milder, Higher-Yielding Suzuki–Miyaura Couplings Than the 4-Chloro Analog

The C4–Br bond in the target compound is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the C4–Cl bond in 4-chloro-3,5,6-trimethyl-1H-pyridin-2-one (CAS 121767-76-8). In the general hierarchy of aryl halide reactivity in Suzuki–Miyaura cross-coupling, aryl bromides undergo oxidative addition significantly faster than aryl chlorides under comparable conditions, with aryl iodides > aryl bromides ≫ aryl chlorides [1]. This well-established reactivity trend means that the 4-bromo compound can be coupled using milder conditions (lower temperatures, shorter reaction times, lower catalyst loadings) than would be required for the 4-chloro analog. Furthermore, the bromine atom (atomic number 35) provides stronger anomalous scattering for X-ray crystallographic determination of downstream products compared to chlorine (atomic number 17), facilitating structural confirmation of coupling products .

Cross-coupling Suzuki–Miyaura Aryl bromide reactivity Oxidative addition

Polar Surface Area and Hydrogen-Bond Donor Capacity: 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one Retains NH Tautomerism Versus N-Methylated Regioisomers

The target compound (TPSA = 32.86 Ų, H-bond donors = 1, H-bond acceptors = 1) retains a free NH group capable of acting as a hydrogen-bond donor . In stark contrast, the 5-bromo regioisomer 5-bromo-1,3,4-trimethylpyridin-2(1H)-one (CAS 1706749-85-0) is N-methylated, resulting in TPSA of only 22 Ų, zero H-bond donors, and two H-bond acceptors . This difference (ΔTPSA = 10.86 Ų; ΔHBD count = 1) is highly consequential: the NH proton enables keto–enol tautomerism that can influence both the compound's solubility profile and its ability to engage in specific hydrogen-bonding interactions with biological targets. The N-methylated isomer locks the molecule into a single tautomeric form, fundamentally altering its molecular recognition properties.

TPSA Hydrogen bonding Tautomerism Regioisomer differentiation

Synthetic Intermediate Provenance: The Trimethylpyridinone Core Is a Validated Precursor for 4-Alkoxy-2,3,5-trimethylpyridine Pharmaceutical Motifs

According to US Patent 5,292,885 (EP 0412892 A1), 2,3,5-trimethyl-4(1H)-pyridinone and its derivatives serve as key intermediates for the synthesis of 4-alkoxy-2,3,5-trimethylpyridines, which constitute the core heterocyclic motif of antiulcer proton pump inhibitors including omeprazole [1]. The 4-bromo derivative (CAS 121767-78-0) is the direct brominated analog of this patented intermediate class. The bromine atom at C4 allows for late-stage diversification via cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at the position corresponding to the alkoxy substituent in the final drug substance—a synthetic disconnection that is chemically inaccessible from the non-halogenated parent . This patent-established synthetic relevance provides procurement justification that is absent for many other commercially available bromopyridinone isomers.

Pharmaceutical intermediate Proton pump inhibitor Omeprazole Patent literature

Recommended Research and Industrial Application Scenarios for 4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one (CAS 121767-78-0)


C4-Diversified Pyridinone Library Synthesis via Suzuki–Miyaura Cross-Coupling

The 4-bromo substituent provides a single, well-defined reactive handle for palladium-catalyzed Suzuki–Miyaura coupling with aryl-, heteroaryl-, or alkenylboronic acids. This enables systematic exploration of C4-substituted pyridinone chemical space. The C–Br bond is sufficiently reactive to permit coupling under standard conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base, 60–90 °C), while being chemoselective in the presence of the lactam carbonyl and free NH [1]. The resulting C4-arylated pyridinones retain the NH donor (HBD = 1, TPSA = 32.86 Ų) for potential target engagement , a feature lost in N-methylated bromopyridinone isomers.

Late-Stage Functionalization of Pyridinone-Containing Lead Compounds

For medicinal chemistry programs where a trimethylpyridinone core has been identified as a privileged scaffold (e.g., in kinase inhibitor or GPCR modulator programs), this brominated intermediate enables late-stage diversification without de novo core synthesis. The bromine atom at C4 can be substituted with diverse coupling partners to rapidly generate SAR data around the C4 vector. This strategy is more efficient than preparing each C4-substituted analog from the non-halogenated parent via C–H functionalization, which would require directing-group strategies and likely suffer from regioselectivity challenges on the electron-rich pyridinone ring [1].

Synthesis of 4-Alkoxy/Aryloxy-2,3,5-trimethylpyridine Derivatives for Proton Pump Inhibitor Research

Building on the synthetic route described in US Patent 5,292,885 [1], the 4-bromo intermediate can be elaborated via cross-coupling (to introduce aryl groups) or via nucleophilic aromatic substitution (to introduce alkoxy groups) at the C4 position. This provides access to 4-substituted-2,3,5-trimethylpyridines that are structurally related to the core of omeprazole and other benzimidazole-class proton pump inhibitors. The brominated intermediate thus serves as a gateway to novel analogs for gastric acid suppression research, with the C4 position directly corresponding to the pharmaceutically relevant alkoxy substituent in the approved drug class.

Biophysical Probe Development Utilizing the Bromine Anomalous Scattering Signal

The bromine atom (atomic number 35) provides a strong anomalous scattering signal for X-ray crystallography, facilitating experimental phasing of protein–ligand co-crystal structures. When the 4-bromo-pyridinone scaffold is incorporated into a ligand series, the bromine can serve as an intrinsic anomalous scatterer for unambiguous assignment of ligand orientation within the binding site, eliminating the need for soaking with heavy-atom derivatives [1]. This application is specific to brominated (and iodinated) analogs and is not available with the chloro or non-halogenated versions of the scaffold.

Quote Request

Request a Quote for 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.